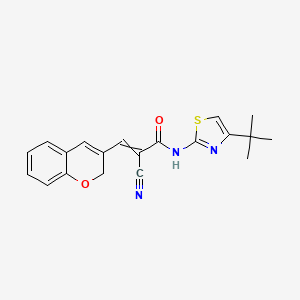
7-Chloro-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one, also known as CP-101,606, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Synthesis and Selectivity
- 3-Acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones, like 7-Chloro-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one, exhibit wide physical and pharmaceutical applications. These can be prepared through cyclocondensation of o-phenylenediamines and aroylpyruvates, highlighting the importance of understanding and controlling regioselectivity in synthesis processes (Dobiáš, Ondruš, Addová, & Boháč, 2017).
Chemical Reactions
- Isopropyl-alkylamines react with compounds like 2,3-dichloro-1,4-naphthoquinone to form derivatives that exhibit different colors, demonstrating the molecule's potential in chemical transformations and synthesis (Kallmayer & Thierfelder, 2003).
Anticancer Applications
- A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has shown promising anticancer activity. It inhibited tumor growth and disrupted tumor vasculature, indicating potential in cancer treatment (Cui et al., 2017).
Synthetic Applications
- Synthesis of various derivatives of 3,4-dihydroquinoxalin-2(1H)-one, such as 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines, has been achieved. This highlights the molecule's versatility in forming structurally diverse compounds (Obafemi & Pfleiderer, 2004).
Medicinal Chemistry
- 3,4-Dihydroquinoxalin-2(1H)-one derivatives have been synthesized as potential substrates for enzymes like horseradish peroxidase, showcasing their applicability in biochemical research and drug discovery (Li & Townshend, 1997).
Pharmaceutical Synthesis
- Efficient one-pot synthesis methods for creating 3,4-dihydroquinoxalin-2-amine derivatives demonstrate the molecule's role in streamlining pharmaceutical production processes (Jehbez & Safaei, 2018).
Photochemistry and Catalysis
- Studies in photochemistry involving derivatives of 3,4-dihydroquinoxalin-2(1H)-one highlight their potential in light-induced chemical processes, expanding the scope of research in organic chemistry and materials science (Akula, Hong, & Lee, 2018).
Antimicrobial Activity
- New quinoxaline derivatives have been synthesized for optimized antimicrobial activity, indicating the molecule's significance in developing new antibacterial and antifungal agents (Singh, Deivedi, Hashim, & Singhal, 2010).
Propiedades
IUPAC Name |
7-chloro-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-6(2)10-11(15)14-9-5-7(12)3-4-8(9)13-10/h3-6,10,13H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPONFFVJBBUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
CAS RN |
146741-02-8 |
Source


|
| Record name | 7-chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2462743.png)




![[1-(4-Bromo-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2462755.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2462756.png)
![4-Bromo-benzoic acid, 2-[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide](/img/structure/B2462757.png)
![7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2462758.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2462762.png)

